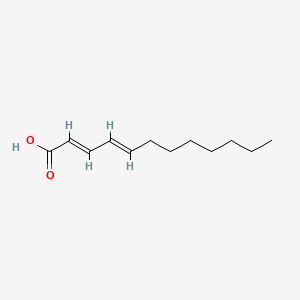
(2E,4E)-dodeca-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-dodeca-2,4-dienoic acid is an organic compound characterized by the presence of two conjugated double bonds at positions 2 and 4 in its dodeca (12-carbon) chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-dodeca-2,4-dienoic acid typically involves the use of starting materials such as dodecane or its derivatives. One common synthetic route includes the following steps:
Formation of the Diene System:
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-dodeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated carboxylic acids. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the double bonds are replaced by other functional groups. Halogenation using chlorine or bromine is a typical example.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Saturated carboxylic acids
Substitution: Halogenated derivatives
Scientific Research Applications
(2E,4E)-dodeca-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (2E,4E)-dodeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-decadienoic acid: A shorter chain analog with similar chemical properties.
(2E,4E)-hexadienoic acid: Another analog with a shorter carbon chain and similar reactivity.
Uniqueness
(2E,4E)-dodeca-2,4-dienoic acid is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and longer chain length make it suitable for specific applications where shorter chain analogs may not be effective.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(2E,4E)-dodeca-2,4-dienoic acid |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-11H,2-7H2,1H3,(H,13,14)/b9-8+,11-10+ |
InChI Key |
HQSBWLQFLLMPKC-BNFZFUHLSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















